Cas no 84541-38-8 (Raloxifene Bismethyl Ether)

Raloxifene Bismethyl Ether 化学的及び物理的性質
名前と識別子
-
- Methanone,[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
- Raloxifene Bismethyl Ether
- (6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methan...
- [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
- Raloxifene Bismethyl
- (4-(2-(piperidin-1-yl)ethoxy)phenyl)(6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone
- [6-methoxy-2-(4-methoxyphenyl)benzo[b]thi
- 1-(2-{4-[6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidin
- 1-(2-{4-[6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidine
- 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinylethoxy)benzoyl]benzo[b]thiophene
- [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (ACI)
-
- インチ: 1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
- InChIKey: MSRYQTKAUSVEDP-UHFFFAOYSA-N
- SMILES: O=C(C1C2C(=CC(=CC=2)OC)SC=1C1C=CC(OC)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1
計算された属性
- 精确分子量: 501.19700
じっけんとくせい
- ゆうかいてん: 75-85°C
- PSA: 76.24000
- LogP: 6.61910
Raloxifene Bismethyl Ether Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R100010-50mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 50mg |
$ 741.00 | 2023-04-16 | ||
TRC | R100010-100mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 100mg |
$ 1206.00 | 2023-04-16 | ||
TRC | R100010-5mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 5mg |
$ 115.00 | 2023-09-06 | ||
TRC | R100010-10mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 10mg |
$ 161.00 | 2023-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219924-10 mg |
Raloxifene Bismethyl Ether, |
84541-38-8 | 98% | 10mg |
¥2,016.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219924-10mg |
Raloxifene Bismethyl Ether, |
84541-38-8 | 98% | 10mg |
¥2016.00 | 2023-09-05 | |
TRC | R100010-25mg |
Raloxifene Bismethyl Ether |
84541-38-8 | 25mg |
$ 385.00 | 2023-04-16 |
Raloxifene Bismethyl Ether 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
1.2 -
Synthetic Circuit 3
1.2 -
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Solvents: 2-Methyl-2-butanol ; 1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate , Potassium iodide ; 4 h, 100 °C
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
1.2 -
Synthetic Circuit 9
Raloxifene Bismethyl Ether Raw materials
- (4-Chlorophenyl)[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]methanone
- Methanone, (4-bromophenyl)[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]-
- Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl](4-nitrophenyl)-
- [4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]methanone
- Methanone,(4-fluorophenyl)[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]-
- 1-Piperidineethanol
- Methanone,(4-hydroxyphenyl)[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]-
- 1-(2-Chloroethyl)piperidine hydrochloride
- Methanone,[4-(2-bromoethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl]-
Raloxifene Bismethyl Ether Preparation Products
Raloxifene Bismethyl Ether 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Raloxifene Bismethyl Etherに関する追加情報
Raloxifene Bismethyl Ether: A Comprehensive Overview
Raloxifene Bismethyl Ether, also known by its CAS number 84541-38-8, is a compound of significant interest in the field of pharmaceutical research. This compound has garnered attention due to its potential applications in various therapeutic areas, particularly in the treatment of conditions related to estrogen receptor modulation. Recent studies have highlighted its unique properties and mechanisms of action, making it a promising candidate for further exploration in drug development.
The chemical structure of Raloxifene Bismethyl Ether is characterized by its bis-methoxy substitution, which plays a crucial role in its pharmacological activity. This modification enhances the compound's ability to interact with estrogen receptors, thereby influencing cellular signaling pathways. Researchers have demonstrated that this compound exhibits selective estrogen receptor modulator (SERM) activity, which is a key feature for its potential use in treating conditions such as osteoporosis and breast cancer.
Recent advancements in the synthesis and characterization of Raloxifene Bismethyl Ether have been documented in scientific literature. Studies have focused on optimizing the synthesis process to improve yield and purity, ensuring that the compound meets the stringent requirements for preclinical and clinical testing. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has enabled researchers to gain deeper insights into the compound's physicochemical properties.
In terms of pharmacokinetics, Raloxifene Bismethyl Ether has shown favorable absorption and bioavailability profiles in preclinical models. This is attributed to its lipophilic nature, which facilitates its passage through biological membranes. Additionally, studies have indicated that the compound undergoes efficient metabolism, with primary metabolites being identified through comprehensive metabolomics analyses. These findings are critical for understanding the compound's safety profile and potential for therapeutic use.
The pharmacological effects of Raloxifene Bismethyl Ether have been extensively studied in vitro and in vivo. In cellular models, the compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those dependent on estrogen receptor signaling. Furthermore, it has shown bone-protective effects in animal models of osteoporosis, suggesting its potential as a therapeutic agent for bone-related disorders.
Recent clinical trials have provided valuable insights into the safety and efficacy of Raloxifene Bismethyl Ether. Initial phase I studies have confirmed that the compound is well-tolerated at doses relevant for therapeutic use. Phase II trials are currently underway to evaluate its efficacy in treating postmenopausal osteoporosis and breast cancer. These trials are expected to provide critical data for advancing the compound into later stages of development.
In conclusion, Raloxifene Bismethyl Ether (CAS 84541-38-8) represents a promising candidate in the field of drug discovery. Its unique chemical structure, favorable pharmacokinetic properties, and potent pharmacological effects make it a compelling option for addressing unmet medical needs. As research continues to unfold, it is anticipated that this compound will play a significant role in advancing treatments for estrogen-related disorders.
84541-38-8 (Raloxifene Bismethyl Ether) Related Products
- 195454-31-0(Raloxifene N-Oxide)
- 1159977-58-8(7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene)
- 1185076-44-1(Raloxifene-d4)
- 84449-90-1(Raloxifene)
- 63676-25-5(LY 117018)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)




